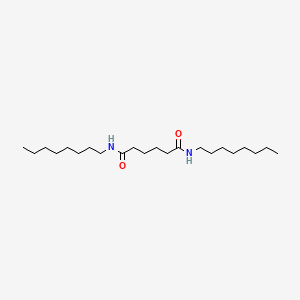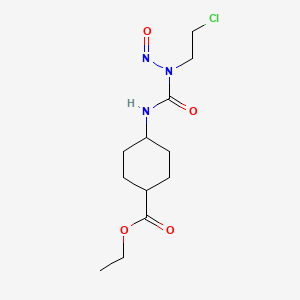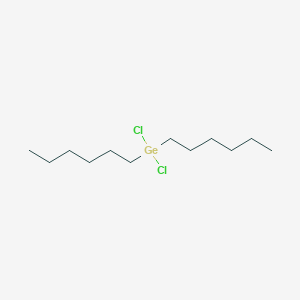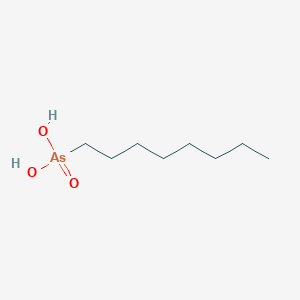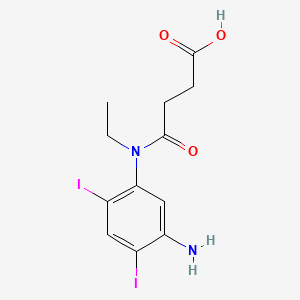
Succinanilic acid, 5'-amino-2',4'-diiodo-N-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of amino, diiodo, and N-ethyl groups attached to the succinanilic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- typically involves multi-step organic reactions. One common method includes the iodination of aniline derivatives followed by the introduction of the N-ethyl group through alkylation reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process often includes purification steps such as recrystallization or chromatography to isolate the final product. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diiodo groups to less reactive species.
Substitution: The amino and diiodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- exerts its effects involves interactions with specific molecular targets. The amino and diiodo groups can form hydrogen bonds and halogen bonds with biological molecules, influencing their activity. The N-ethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Succinanilic acid: Lacks the amino, diiodo, and N-ethyl groups, making it less reactive.
5’-amino-2’,4’-diiodoaniline: Similar structure but without the succinanilic acid backbone.
N-ethyl aniline: Contains the N-ethyl group but lacks the diiodo and succinanilic acid components.
Uniqueness
Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- is unique due to the combination of functional groups that confer distinct chemical and biological properties
Propiedades
Número CAS |
37934-68-2 |
|---|---|
Fórmula molecular |
C12H14I2N2O3 |
Peso molecular |
488.06 g/mol |
Nombre IUPAC |
4-(5-amino-N-ethyl-2,4-diiodoanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14I2N2O3/c1-2-16(11(17)3-4-12(18)19)10-6-9(15)7(13)5-8(10)14/h5-6H,2-4,15H2,1H3,(H,18,19) |
Clave InChI |
JMRAFCANAAHDHH-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=C(C=C(C(=C1)N)I)I)C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


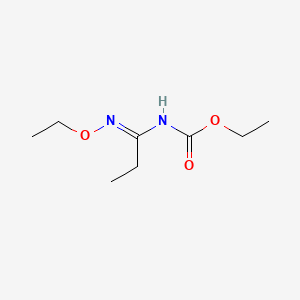
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)
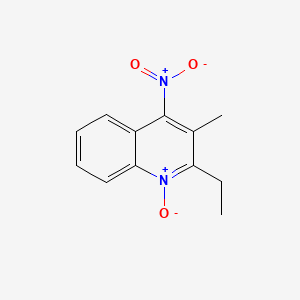

![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)

![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)
